5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide
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Overview
Description
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a chloro group, a diethylaminoethyl group, a methoxy group, and a methylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with diethylaminoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide
- 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Uniqueness
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H23ClN2O3S |
---|---|
Molecular Weight |
334.859 |
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H23ClN2O3S/c1-5-17(6-2)8-7-16-21(18,19)14-10-12(15)11(3)9-13(14)20-4/h9-10,16H,5-8H2,1-4H3 |
InChI Key |
UXYRCTCIORRXDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC |
Origin of Product |
United States |
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